molecular formula C21H19BrN2O5S B3019934 6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 865593-75-5

6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide

Cat. No. B3019934
CAS RN: 865593-75-5
M. Wt: 491.36
InChI Key: UHGVRMBEKOJYBD-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 'BPS-314d' and is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action

6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide is a selective and potent inhibitor of PTP1B. PTP1B is a protein tyrosine phosphatase that plays a key role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B activity by this compound leads to increased insulin sensitivity and improved glucose uptake, making it a potential therapeutic target for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. Inhibition of PTP1B activity by this compound leads to increased insulin sensitivity and improved glucose uptake, as mentioned earlier. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide in lab experiments is its selectivity and potency as a PTP1B inhibitor. This compound can be used to study the role of PTP1B in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide. One potential direction is to study the effects of this compound on other signaling pathways and cellular processes. Additionally, further research is needed to determine the potential applications of this compound in the treatment of diabetes, obesity, and other metabolic disorders. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide involves several steps. The first step involves the reaction of 4-(piperidine-1-sulfonyl)aniline with 6-bromo-2-hydroxybenzaldehyde to form 6-bromo-2-((4-(piperidine-1-sulfonyl)phenyl)imino)-1,2-dihydroquinolin-3(4H)-one. The second step involves the reaction of the intermediate product with acetic anhydride to form the final product, this compound.

Scientific Research Applications

6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of cancer research. PTP1B is known to be overexpressed in various types of cancer, and inhibiting its activity has been shown to have anti-tumor effects. Thus, this compound has been studied as a potential anti-cancer agent.

properties

IUPAC Name

6-bromo-2-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5S/c22-15-4-9-19-14(12-15)13-18(21(26)29-19)20(25)23-16-5-7-17(8-6-16)30(27,28)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVRMBEKOJYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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